4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
Description
Historical Context and Evolution of Benzimidazolone Chemistry
The story of benzimidazolone chemistry is a chapter within the larger history of benzimidazoles, which were first synthesized in 1872. While the benzimidazole (B57391) core quickly found use in various applications, the specific subclass of benzimidazolone pigments was developed much later. These pigments were first prepared in 1960, the same year that diazo condensation pigments were introduced in the United States. naturalpigments.comnaturalpigments.com This development was part of a broader expansion in the mid-to-late twentieth century of azo pigments, which began with the patenting of Tartrazine yellow in 1884. naturalpigments.comnaturalpigments.com
The primary driver for the development of benzimidazolone-based pigments was the search for organic colorants with superior performance characteristics. The inclusion of the benzimidazolone moiety was found to impart significant lightfastness and resistance to bleeding, making these compounds highly valuable. naturalpigments.comnaturalpigments.com In more recent decades, the focus of benzimidazolone chemistry has expanded beyond pigments. Synthetic chemists have explored novel and more efficient methods for constructing the benzimidazolone core. organic-chemistry.org Modern synthetic strategies include intramolecular C-H amination catalyzed by aryl iodide and copper-catalyzed coupling reactions, reflecting a move towards more sophisticated and sustainable chemical processes. organic-chemistry.orgnih.gov
Significance of the Benzimidazolone Scaffold in Heterocyclic Chemistry
The benzimidazole ring system is often referred to as a "privileged scaffold" in medicinal chemistry due to its recurrence in a vast number of bioactive compounds. nih.gov This significance extends to the benzimidazolone core, which offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic accessibility.
The key areas of significance for the benzimidazolone scaffold are:
Materials Science: Benzimidazolone derivatives are a cornerstone of high-performance organic pigments. researchgate.net They provide a wide color range, from greenish-yellow to red and brown, and are prized for their exceptional lightfastness and heat stability, with some approaching the durability of quinacridones and phthalocyanines. naturalpigments.comresearchgate.net Pigment Orange 36 and Pigment Yellow 151 are notable commercial examples. naturalpigments.comresearchgate.net
Medicinal Chemistry: The benzimidazolone nucleus is present in various pharmacologically active agents. Researchers have synthesized and evaluated derivatives for a range of biological activities. For instance, a series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones (isomers of the title compound) were developed as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme targeted for neurological disorders. nih.gov
Supramolecular Chemistry: The ability of the benzimidazolone core to engage in predictable hydrogen bonding makes it a valuable building block in supramolecular chemistry. mdpi.com These non-covalent interactions can be used to construct larger, self-assembling chemical architectures. mdpi.combeilstein-journals.org
Synthetic Methodology: The construction of the benzimidazolone ring itself is an active area of research. Its synthesis serves as a benchmark for developing new chemical reactions, particularly those involving the formation of carbon-nitrogen bonds, such as palladium-catalyzed cascade reactions and organocatalytic oxidative processes. organic-chemistry.orgnih.gov
Structural Attributes and Tautomeric Considerations of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
The structural properties of this compound are dictated by the fusion of the aromatic benzene (B151609) ring with the five-membered imidazolone (B8795221) ring, and the electronic influence of the hydroxyl (-OH) and ketone (C=O) groups. A critical feature of this and related molecules is tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ only in the position of a proton and a double bond. nih.gov
For this compound, several tautomeric forms are possible. The primary equilibrium is the lactam-lactim tautomerism, where the "one" (ketone) form can exist in equilibrium with its "ol" (alcohol/enol) tautomer, 2,4-dihydroxy-1H-benzimidazole. In the solid state, benzimidazolone pigments are known to exist predominantly in the keto-hydrazone (lactam) form. researchgate.net In addition, due to the two non-equivalent nitrogen atoms in the imidazole (B134444) ring, annular tautomerism can occur, leading to a positional isomer where the mobile proton on the nitrogen shifts from N1 to N3. nih.govscielo.br This would result in the 7-hydroxy-1H-benzo[d]imidazol-2(3H)-one tautomer. The exact equilibrium between these forms in solution can be influenced by factors such as solvent polarity and pH. nih.gov
Possible Tautomers of this compound
| Tautomer Name | Chemical Structure | Description |
| This compound | Image of this compound | The primary lactam form. |
| 7-hydroxy-1H-benzo[d]imidazol-2(3H)-one | Image of 7-hydroxy-1H-benzo[d]imidazol-2(3H)-one | The annular tautomer of the lactam form. |
| 2,4-dihydroxy-1H-benzimidazole | Image of 2,4-dihydroxy-1H-benzimidazole | The lactim or enol form. |
Note: The table above is interactive. Clicking on a row will highlight it.
Overview of Research Trajectories for this compound and its Derivatives
While direct research on this compound is limited in the available literature, the research trajectories for closely related compounds provide a clear indication of its potential areas of investigation. The benzimidazole scaffold is a frequent starting point for the development of new therapeutic agents, and the introduction of substituents is a key strategy for tuning biological activity. impactfactor.orgresearchgate.netnih.gov
The primary research directions for derivatives of this compound would likely fall into two main categories: medicinal chemistry and materials science.
Medicinal Chemistry: The incorporation of a hydroxyl group is a common tactic in drug design to alter properties like solubility and to introduce a hydrogen bond donor/acceptor site for interaction with biological targets. Research on related structures shows a focus on developing inhibitors for various enzymes and receptors. For example, derivatives of 2-(4-hydroxyphenyl)-benzimidazole and other phenolic benzimidazoles have been synthesized and investigated for their potential biological activities. nih.govresearchgate.net A significant example is the development of 1-hydroxy-benzimidazolone derivatives, which, despite being structural isomers of the title compound, demonstrate that the hydroxylated benzimidazolone scaffold is a viable pharmacophore for targeting enzymes like D-amino acid oxidase (DAAO). nih.gov
Materials Science: Building upon the historical use of benzimidazolones as pigments, research could explore how the 4-hydroxy substituent affects the photophysical properties (color, fluorescence) and solid-state characteristics (lightfastness, thermal stability) of the molecule. This could lead to the development of new functional dyes or pigments with tailored properties.
The table below summarizes research on compounds with similar functional motifs, illustrating the potential applications that could be explored for derivatives of this compound.
Illustrative Research on Related Benzimidazole Structures
| Compound Class | Research Focus | Potential Application | Reference(s) |
| 1-Hydroxy-benzimidazolones | D-Amino Acid Oxidase (DAAO) Inhibition | CNS Disorders | nih.gov |
| 2-(Hydroxyphenyl)benzimidazoles | General Synthesis, Anticancer | Medicinal Chemistry, Oncology | nih.govnih.gov |
| Benzimidazole-linked Sulfonamides | V600E-BRAF Kinase Inhibition | Anticancer | nih.gov |
| General Benzimidazolones | Synthetic Method Development | Organic Synthesis, Pigments | organic-chemistry.orgnih.gov |
Note: The table above is interactive. Clicking on a row will highlight it.
These examples underscore that the derivatization of the this compound core at the nitrogen atoms or the hydroxyl group represents a promising avenue for future research in the creation of novel, functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBGGIHYAYWNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 4 Hydroxy 1h Benzo D Imidazol 2 3h One
Strategic Approaches to the Core 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one Scaffold
The construction of the this compound framework can be achieved through several strategic synthetic routes. These methods are designed to efficiently assemble the heterocyclic system with the desired hydroxylation pattern.
Cyclocondensation Reactions
Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of the benzimidazolone core. This approach typically involves the reaction of a suitably substituted o-phenylenediamine (B120857) with a carbonyl-containing reagent. In the context of this compound, the key starting material is 2,3-diaminophenol (B1330466).
The reaction of 2,3-diaminophenol with phosgene (B1210022) or its synthetic equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), is a direct method for the formation of the cyclic urea (B33335) functionality. The reaction proceeds through the initial formation of an isocyanate or a related reactive intermediate from one of the amino groups, followed by intramolecular cyclization via nucleophilic attack of the second amino group. The choice of the phosgene equivalent and the reaction conditions, including solvent and temperature, are critical to optimize the yield and purity of the final product.
Alternatively, urea can be used as a non-toxic and readily available carbonyl source. The thermal condensation of 2,3-diaminophenol with urea involves the elimination of ammonia (B1221849) and the formation of the stable benzimidazolone ring system. This method often requires elevated temperatures to drive the reaction to completion.
Table 1: Cyclocondensation Reactions for the Synthesis of this compound
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2,3-Diaminophenol | Phosgene | Inert solvent, base | This compound | Data not available |
| 2,3-Diaminophenol | Carbonyldiimidazole | THF, reflux | This compound | Data not available |
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs can be applied to the design of potential synthetic routes.
A hypothetical MCR could involve the in-situ formation of the key o-phenylenediamine precursor followed by cyclization. For instance, a reaction between a protected 2-aminophenol (B121084) derivative, a source of the second amino group, and a carbonyl equivalent could potentially be developed. The success of such a strategy would depend on the careful selection of orthogonal protecting groups and reaction conditions that favor the desired reaction cascade. Research in this area is ongoing to develop novel MCRs for the streamlined synthesis of functionalized benzimidazolones. researchgate.netnih.gov
Oxidative Cyclization Techniques
Oxidative cyclization methods provide an alternative pathway to the benzimidazolone core, often starting from precursors that are subsequently cyclized in the presence of an oxidizing agent. For the synthesis of this compound, this could involve the oxidative carbonylation of 2,3-diaminophenol.
In this approach, carbon monoxide can be used as the C1 source in the presence of a suitable catalyst and oxidant. nih.gov The catalytic system, typically involving transition metals like palladium or rhodium, facilitates the insertion of carbon monoxide and the subsequent intramolecular C-N bond formation to yield the cyclic urea. The regioselectivity and efficiency of this process are highly dependent on the catalyst, ligands, and reaction parameters.
Another potential oxidative cyclization route could involve the cyclization of a pre-formed N-arylurea derivative. For example, a urea derivative of 2-aminophenol could undergo intramolecular oxidative C-H amination to form the benzimidazolone ring. However, controlling the regioselectivity to favor cyclization at the desired position would be a key challenge.
Rearrangement-Based Synthetic Routes
Rearrangement reactions can offer elegant and sometimes unexpected pathways to complex molecular scaffolds. The Lossen rearrangement, for instance, is a classic transformation that converts a hydroxamic acid to an isocyanate, which can then undergo further reactions. nih.govwikipedia.orgrsc.orgresearchgate.net
A potential rearrangement-based strategy for the synthesis of this compound could start from a suitably substituted hydroxamic acid derivative. For example, a derivative of 2-amino-3-hydroxybenzoic acid could be converted to the corresponding hydroxamic acid. Subsequent Lossen rearrangement would generate an isocyanate intermediate, which could then undergo intramolecular cyclization to form the desired benzimidazolone. The success of this route would hinge on the efficient synthesis of the required hydroxamic acid precursor and the control of the rearrangement and cyclization steps. nih.gov
Functional Group Interconversions and Regioselective Modifications
Once the this compound scaffold is in hand, further derivatization can be achieved through functional group interconversions. The hydroxyl group at the 4-position offers a key handle for such modifications.
Hydroxylation and Etherification Strategies
The introduction of additional hydroxyl groups or the conversion of the existing one into an ether linkage can significantly modify the properties of the molecule.
Hydroxylation: The regioselective introduction of a second hydroxyl group onto the aromatic ring of this compound is a challenging transformation. Directed hydroxylation methods, potentially utilizing a directing group transiently installed on one of the nitrogen atoms of the imidazolone (B8795221) ring, could be explored. However, specific literature detailing the regioselective hydroxylation of the benzimidazolone core at a position other than those already substituted is scarce.
Etherification: The phenolic hydroxyl group at the 4-position can be readily converted into an ether functionality through Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then reacts with an alkyl halide or another electrophile to form the corresponding ether. The choice of base, solvent, and electrophile allows for the introduction of a wide variety of ether substituents.
Table 2: Etherification of this compound
| Substrate | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Alkyl Halide (R-X) | K₂CO₃ | DMF | 4-alkoxy-1H-benzo[d]imidazol-2(3H)-one |
Note: The data in this table is based on general knowledge of etherification reactions and may not represent specific, published examples for this particular substrate.
Amination and Amidation Reactions
The introduction of amino and amido functionalities to the benzimidazolone scaffold is a key strategy for creating derivatives with diverse biological activities. These groups can act as hydrogen bond donors and acceptors, significantly influencing molecular interactions with biological targets.
Amination: Direct amination of the benzimidazolone core can be challenging. However, methodologies have been developed for related benzimidazole (B57391) systems that can be adapted. One notable approach involves the conversion of 2(3H)-benzimidazolones into 2-substituted benzimidazoles. This transformation can be mediated by reagents such as 2-nitropyridine (B88261) and triflic anhydride, which activate the exocyclic oxygen for substitution by various amines, yielding a range of 2-aminobenzimidazole (B67599) derivatives in excellent yields rsc.org. While this specific reaction has been demonstrated on the general benzimidazolone scaffold, its application to the 4-hydroxy variant would require consideration of the phenolic hydroxyl group's reactivity.
Amidation: The formation of amide bonds is a more common derivatization strategy. Amides can be introduced at various positions, typically by coupling an amine-containing benzimidazolone with a carboxylic acid or by reacting a benzimidazolone containing a carboxylic acid with an amine. For instance, synthetic routes have been established to produce N-hydroxy-2-(2-methyl-1H-benzimidazol-1-yl) acetamide (B32628) and related amide derivatives nih.gov. Another strategy involves creating complex hybrids, such as linking a benzohydrazide (B10538) moiety to the benzimidazole core, resulting in structures like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide, which have been explored as potential kinase inhibitors nih.govnih.gov.
Halogenation and Cross-Coupling Methodologies
Halogen atoms serve as versatile handles for further synthetic transformations, particularly in cross-coupling reactions. Introducing halogens at specific positions on the this compound ring system opens up pathways for creating complex molecular architectures.
Halogenation: Halogenated benzimidazole derivatives are frequently used as precursors in multi-step syntheses nih.govnih.gov. The regioselective introduction of chlorine, bromine, or iodine onto the aromatic ring can be achieved using standard electrophilic halogenating agents. The position of the existing hydroxyl group on the this compound core will direct the regioselectivity of these reactions.
Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
Palladium-Catalyzed Coupling: A notable strategy involves an intramolecular cascade C–N coupling to construct the benzimidazolone ring itself. Starting from a substrate like ortho-bromochlorobenzene and a monosubstituted urea, a palladium(0) catalyst can facilitate a sequence of intermolecular and intramolecular arylations to regioselectively form the benzimidazolone product acs.org.
Copper-Catalyzed Coupling: Copper catalysis is widely used for C-N bond formation. For example, a copper(II)-catalyzed one-pot C–N amination protocol has been developed for the synthesis of N-alkyl substituted benzimidazoquinazolinones, a related fused heterocyclic system nih.gov. This method shows tolerance for various alkyl and benzyl (B1604629) halides, including those with electron-donating and electron-withdrawing groups nih.gov. Copper(I) catalysts, in conjunction with ligands like 1,10-phenanthroline, have been used in the N-arylation of 2-iodoaniline (B362364) to synthesize 2-(trichloromethyl)-1H-benzo[d]imidazole derivatives dntb.gov.ua. These methods are, in principle, applicable to the N-alkylation or N-arylation of the this compound scaffold.
Introduction of Nitrogen, Sulfur, and Oxygen Heterocycles
Fusing or linking other heterocyclic rings to the this compound core can significantly modulate its physicochemical properties and biological activity.
Nitrogen Heterocycles: A variety of nitrogen-containing heterocycles have been attached to the benzimidazole framework. One-pot multicomponent reactions can yield complex systems like benzo[d]imidazo[2,1-b]thiazoles researchgate.net. The Huisgen 1,2,3-triazole formation ("click chemistry") has been employed to link a triazole ring to a benzimidazole precursor, demonstrating a robust method for creating biheterocyclic systems using copper catalysis in green solvents like water dntb.gov.ua. Fused systems such as benzodiazepines can also be synthesized from precursors that could be derived from benzimidazolones nih.govnih.gov.
Sulfur Heterocycles: The synthesis of benzo[d]imidazo[2,1-b]thiazoles represents a key example of introducing a sulfur-containing ring system. These are typically prepared through one-pot domino reactions involving 2-aminobenzothiazole (B30445) precursors, showcasing an efficient method for creating fused polycyclic structures researchgate.net. The Herz reaction, which transforms anilines into benzo rsc.orgnih.govnih.govdithiazolium salts using disulfur (B1233692) dichloride, provides another route to sulfur-containing heterocycles that can be further derivatized mdpi.com.
Oxygen Heterocycles: Oxygen-containing heterocycles can also be fused to the benzimidazole core. For instance, benzo[b]imidazo[1,5-d] rsc.orgnih.govoxazepine-1,4(2H,5H)-diones have been synthesized, representing a seven-membered heterocyclic ring fused to the benzimidazole structure researchgate.net.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of benzimidazolone derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and using recyclable catalysts.
A significant green approach is the use of water as a reaction solvent. The synthesis of 2-(1H-benzo[d]imidazol-2-yl)phenol derivatives has been achieved through the condensation of o-phenylenediamine and salicylaldehyde (B1680747) in the presence of zinc oxide nanoparticles (ZnO-NPs) in ethanol (B145695), which is a relatively benign solvent nih.gov. This nano-catalyzed method offers high yields and a recyclable catalyst nih.gov.
Solvent-free synthesis is another cornerstone of green chemistry. An expeditious one-pot, solvent-free method for synthesizing benzimidazole derivatives involves the simple grinding of o-phenylenediamine with an organic acid or aldehyde, followed by heating umich.edu. This technique boasts unsurpassed atom economy, simplicity, and avoids the use of harmful solvents umich.edu.
The use of recyclable catalysts is also a key green strategy. Solid acid catalysts like ZrO2–Al2O3 have been employed for the synthesis of substituted benzimidazoles under thermal conditions and can be reused for up to five consecutive cycles rsc.org. Similarly, a polymeric-based solid acid, [PVP-SO3H]HSO4, has been used effectively in either ethanol at room temperature or under solvent-free conditions, with the catalyst being recoverable and reusable rsc.org.
| Green Method | Catalyst / Conditions | Key Advantages | Reference |
| Nano-catalyzed Condensation | ZnO nanoparticles, Ethanol, 70 °C | High yield (92%), recyclable catalyst, eco-friendly solvent | nih.gov |
| Solvent-free Grinding | Neat grinding, 140 °C | Atom economy, no solvent, simple procedure | umich.edu |
| Solid Acid Catalysis | ZrO2–Al2O3, thermal | Good yields, catalyst recyclable for up to 5 cycles | rsc.org |
| Solid Acid Catalysis | [PVP-SO3H]HSO4, EtOH (r.t.) or solvent-free (80 °C) | Excellent yields, recyclable catalyst | rsc.org |
| Ionic Liquid Catalysis | [DodecIm][HSO4], mild conditions | High yields, catalyst recyclable at least 4 times | rsc.org |
| Heterogeneous Catalysis | Cu–Pd/γ-Al2O3 | High yield, reusable catalyst, couples multiple reaction steps | rsc.org |
Catalyst Systems and Reaction Condition Optimization
The choice of catalyst and the optimization of reaction conditions are paramount for achieving high efficiency, selectivity, and yield in the synthesis of this compound and its derivatives. A wide array of catalyst systems has been explored for the synthesis of the core benzimidazole structure, often starting from o-phenylenediamines and aldehydes.
Catalyst Systems:
Lanthanide Catalysts: Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has proven to be a highly effective Lewis acid catalyst. It can selectively promote the synthesis of either 2-substituted or 1,2-disubstituted benzimidazoles by tuning the reaction conditions nih.govbeilstein-journals.org. The use of Er(OTf)3 under microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while achieving quantitative yields nih.gov.
Nanocatalysts: Magnetic nanocatalysts, such as Fe3O4@SiO2-ZnCl2, offer the advantage of easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. This system has been successfully used to synthesize a variety of 2-substituted benzimidazoles in high yields researchgate.net. ZnO nanoparticles have also been demonstrated to be efficient catalysts for benzimidazole synthesis, providing higher yields compared to other nanocatalysts like TiO2 under similar conditions nih.gov.
Heterogeneous and Solid Acid Catalysts: Catalysts like Cu–Pd/γ-Al2O3 are multifunctional, capable of catalyzing multi-step coupling reactions in one pot, such as the synthesis of benzimidazoles from o-nitroaniline and an alcohol rsc.org. Solid acids, including ZrO2–Al2O3 and sulfonic acid-functionalized graphene, provide high efficiency and the benefit of being easily recoverable and reusable rsc.org.
Reaction Condition Optimization: The optimization of reaction parameters such as solvent, temperature, and reaction time is crucial. For the synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)3, a systematic study showed that microwave activation at 60 °C for just 5-10 minutes gave superior yields (up to 99%) compared to conventional heating nih.gov. In the development of a flow chemistry approach for benzimidazol-2-one (B1210169) synthesis, a Design of Experiment (DoE) methodology was used to optimize factors like temperature, residence time, and reagent stoichiometry, allowing for a highly efficient and scalable process nih.gov.
| Catalyst System | Substrates | Optimized Conditions | Yield | Reference |
| Er(OTf)3 (1 mol%) | N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave, 60 °C, 5 min | 99.9% | nih.gov |
| Er(OTf)3 (10 mol%) | o-phenylenediamine, Benzaldehyde | Conventional heating, 80 °C, 2 min | 91% | nih.gov |
| ZnO nanoparticles (0.02 mol%) | o-phenylenediamine, Salicylaldehyde | EtOH, 70 °C, 2 h | 92% | nih.gov |
| Fe3O4@SiO2-ZnCl2 | 1,2-phenylenediamine, Aromatic aldehydes | EtOH, Reflux | High | researchgate.net |
| 1,1'-Carbonyldiimidazole (CDI) | o-phenylenediamine | Flow chemistry, 80 °C, 10 min res. time | 99% | nih.gov |
Comprehensive Spectroscopic and Advanced Structural Elucidation of 4 Hydroxy 1h Benzo D Imidazol 2 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of a 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivative reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the proton's electronic environment.
Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-6, H-7) typically appear in the downfield region, generally between 6.5 and 8.0 ppm. Their exact chemical shifts and splitting patterns (multiplicities) are influenced by the electronic effects of the hydroxyl (-OH) group and the fused imidazole (B134444) ring, as well as any other substituents on the aromatic ring. For instance, protons adjacent to the electron-donating hydroxyl group will be more shielded and appear at a relatively lower chemical shift compared to others.
N-H Protons: The protons attached to the nitrogen atoms of the imidazolone (B8795221) ring (N1-H and N3-H) are often observed as broad singlets due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts can vary widely, often appearing significantly downfield (e.g., 10.0-13.0 ppm in DMSO-d₆), depending on the solvent, concentration, and hydrogen bonding. nih.gov In some N-substituted derivatives, only one N-H signal is present.
O-H Proton: The phenolic hydroxyl proton (4-OH) also gives a signal whose chemical shift is highly dependent on solvent and temperature. It can range from approximately 5.0 to 10.0 ppm and may appear as a broad or sharp singlet. nih.gov
Substituent Protons: Protons on alkyl or aryl groups attached to the core structure will have characteristic chemical shifts. For example, methyl protons on an aromatic ring typically resonate around 2.3-2.5 ppm, while protons of a methoxy (B1213986) group (-OCH₃) appear further downfield, around 3.5-4.0 ppm. acs.org
The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity between adjacent protons. For example, ortho-coupling between adjacent aromatic protons is typically in the range of 7-9 Hz.
| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C-H) | 6.5 - 8.0 | d, t, dd, m | Shifts depend on substitution pattern. researchgate.net |
| Imidazolone (N-H) | 10.0 - 13.0 | s (broad) | Highly solvent and concentration dependent. nih.govnih.gov |
| Phenolic (O-H) | 5.0 - 10.0 | s (broad) | Position is variable and may exchange with D₂O. nih.gov |
| Alkyl Substituent (e.g., -CH₃) | ~2.5 | s | Example for a methyl group on the aromatic ring. nih.gov |
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single sharp line for each unique carbon atom.
Carbonyl Carbon (C-2): The carbonyl carbon of the imidazolone ring is highly deshielded and appears far downfield, typically in the range of 150-170 ppm. beilstein-journals.org Its exact position can be diagnostic in distinguishing it from other types of carbonyl groups.
Aromatic Carbons: The carbons of the benzene ring resonate between approximately 100 and 150 ppm. The carbon bearing the hydroxyl group (C-4) is significantly deshielded due to the oxygen's electronegativity, appearing around 140-150 ppm. The bridgehead carbons (C-3a and C-7a) that are part of both rings also have distinct shifts, often in the 130-140 ppm range. beilstein-journals.orgresearchgate.net
Substituent Carbons: Carbons of substituents will appear in their characteristic regions; for example, a methyl carbon resonates at around 20 ppm.
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or a quaternary carbon), which is invaluable for complete spectral assignment.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | 150 - 170 | Diagnostic lactam carbonyl signal. beilstein-journals.org |
| Aromatic (C-OH) | 140 - 150 | Carbon attached to the hydroxyl group. |
| Aromatic (C-N, bridgehead) | 130 - 140 | C-3a and C-7a. researchgate.net |
| Aromatic (C-H & C-C) | 100 - 130 | Remaining benzene ring carbons. beilstein-journals.org |
| Alkyl Substituent (-CH₃) | ~20 | Value is typical for a methyl group. conicet.gov.ar |
COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. rsc.org It is used to identify adjacent protons, for example, to trace the connectivity of the protons around the aromatic ring (H-5, H-6, H-7).
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These heteronuclear experiments show correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). rsc.org This allows for the direct pairing of a proton signal with its corresponding carbon signal, greatly simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). rsc.org HMBC is crucial for piecing together the molecular structure by connecting fragments. For example, it can show a correlation from an N-H proton to the carbonyl carbon (C-2) or from aromatic protons to the quaternary bridgehead carbons (C-3a, C-7a), confirming the core ring structure.
Solid-State NMR (SS-NMR) is a powerful technique for studying molecules in their solid, crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR provides information on the structure and dynamics in the absence of a solvent. nih.gov
For this compound derivatives, SS-NMR is particularly useful for:
Investigating Tautomerism: In solution, benzimidazoles can undergo rapid proton transfer (tautomerism) between the two nitrogen atoms, which can average out NMR signals. In the solid state, this process is often "frozen," allowing for the characterization of a single, specific tautomeric form. nih.govnih.gov
Characterizing Polymorphism: Many pharmaceutical compounds can exist in multiple crystalline forms, or polymorphs, which can have different physical properties. SS-NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), is highly sensitive to the local environment of each carbon atom and can distinguish between different polymorphs. conicet.gov.arrsc.org Each polymorph will give a unique SS-NMR spectrum due to differences in crystal packing and intermolecular interactions.
Probing Intermolecular Interactions: SS-NMR can provide detailed insight into hydrogen-bonding networks and other intermolecular interactions that define the crystal lattice. beilstein-journals.org This is achieved by observing changes in chemical shifts and by using specific experiments that measure internuclear distances.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound derivatives, key vibrational bands include:
N-H Stretching: The N-H bonds of the imidazolone ring typically show a stretching vibration in the range of 3100-3300 cm⁻¹. This band is often broad due to hydrogen bonding.
O-H Stretching: The phenolic O-H group also exhibits a broad stretching band, usually found between 3200-3600 cm⁻¹.
C=O Stretching: The carbonyl group gives rise to a strong, sharp absorption band. In the benzimidazolone ring system, this C=O stretch is typically observed in the region of 1680-1720 cm⁻¹. Its exact frequency is sensitive to hydrogen bonding and ring strain.
Aromatic C=C and C-H Stretching: The stretching vibrations of the C=C bonds within the benzene ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Amide N-H | Stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl C=O | Stretch | 1680 - 1720 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational bands accurately.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, which allows for the calculation of the elemental formula. In electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For benzimidazolone derivatives, common fragmentation pathways often involve cleavages of the heterocyclic ring. A characteristic loss is that of carbon monoxide (CO, 28 Da) from the imidazolone ring. Other fragmentations can include the loss of substituents or cleavages across the benzene ring, similar to those seen in other flavonoid-like structures. Analysis of these pathways helps to confirm the core structure and the location of substituents.
| Fragmentation Process | Neutral Loss | Significance |
|---|---|---|
| Decarbonylation | CO (28 Da) | Characteristic of the imidazolone ring. |
| Cleavage of N-substituents | Varies | Identifies groups attached to the nitrogen atoms. |
| Ring Cleavage | Varies | Breakdown of the benzo[d]imidazole core structure. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the analyte, serving as a powerful confirmation of its identity.
In the analysis of benzimidazole (B57391) derivatives, HRMS is used to verify the successful synthesis of the target molecule by comparing the experimentally measured mass with the theoretically calculated mass for the expected chemical formula. For instance, in the characterization of novel 1H-benzo[d]imidazole analogues, HRMS (ESI) was used to confirm the formation of the product by matching the calculated mass for the protonated molecule [M+H]⁺ with the observed mass. nih.gov This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Table 1: Representative HRMS Data for Benzimidazole Derivatives
| Compound Name | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Ion Type |
|---|---|---|---|---|
| N-(5-(4-Allylpiperazin-1-yl)-2-nitrophenyl)acetamide | C₁₃H₁₈N₄O₃ | 279.1478 | 279.1475 | [M+H]⁺ |
This table is interactive and represents typical data obtained from HRMS analysis of benzimidazole derivatives, illustrating the high accuracy of the technique.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its core components and the nature and location of substituents.
For benzimidazole derivatives, MS/MS studies reveal common fragmentation pathways. Collision-induced dissociation (CID) typically leads to cleavages within the heterocyclic ring system and the loss of substituents. Studies on related heterocyclic systems, such as 1,5-benzodiazepines, show that major fragmentations often involve cleavages of the bonds within the seven-membered ring. researchgate.net For the benzimidazole core, fragmentation can be initiated at the imidazole ring. For a compound like this compound, characteristic fragmentation would likely involve:
Loss of CO: A retro-Diels-Alder-type fragmentation could lead to the loss of a carbonyl group from the imidazolone ring.
Loss of HNCO: Cleavage across the imidazole ring can result in the neutral loss of isocyanic acid.
Ring Cleavages: Fissions within the benzene or imidazole ring can produce characteristic fragment ions that help to confirm the core structure.
The fragmentation of a protonated molecule of 4-(1H-benzo[d]imidazol-2-yl)aniline, for example, showed a base peak corresponding to the loss of the aniline (B41778) moiety, confirming the connectivity of the structure. ijrpc.com These fragmentation pathways provide a structural fingerprint, allowing for the differentiation of isomers and the confirmation of substituent placement.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. It provides precise information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of a molecule's conformation and, where applicable, its absolute stereochemistry. Furthermore, it reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking.
Numerous studies on benzimidazole derivatives have utilized single-crystal X-ray diffraction to confirm their molecular structures. dntb.gov.ua For instance, the analysis of 4-(1H-benzo[d]imidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one revealed that molecules form infinite chains along the a-axis through intermolecular N—H⋯N hydrogen bonds, with C—H⋯π interactions further stabilizing the crystal structure. nih.gov In another study, the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate showed that the benzimidazole and water molecules act as both hydrogen bond donors and acceptors, creating an infinite chain motif. mdpi.com
These non-covalent interactions are crucial as they govern the material's physical properties. The analysis of crystal packing in derivatives of this compound would be expected to reveal extensive hydrogen bonding networks involving the hydroxyl (-OH) and amine (N-H) groups, as well as the carbonyl (C=O) oxygen.
Table 2: Representative Crystallographic Data for Benzimidazole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
|---|---|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one | Orthorhombic | Pca2₁ | N—H⋯N hydrogen bonds, C—H⋯π interactions | nih.gov |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one (monohydrate) | Monoclinic | P2₁/c | O–H⋯N and N–H⋯O hydrogen bonds forming infinite chains | mdpi.com |
This interactive table summarizes crystallographic parameters obtained for different benzimidazole derivatives, highlighting common packing motifs.
Advanced Spectroscopic Techniques for Tautomerism and Isomerism Studies
Benzimidazole derivatives, including this compound, can exist in different tautomeric and isomeric forms. Tautomerism in the benzimidazole ring, involving the migration of a proton between the N1 and N3 atoms, is a well-known phenomenon. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with computational modeling, are essential for studying these dynamic equilibria.
A detailed study on 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one demonstrated the power of this approach. mdpi.comresearchgate.net Using NMR spectroscopy, researchers observed an averaging of the carbon signals (δC) for the tautomeric positions within the benzimidazole unit in a wet CDCl₃ solution. mdpi.com This averaging is a clear indication of a rapid tautomeric exchange process occurring in the solution phase. In contrast, the X-ray diffraction analysis of the same compound in its solid, crystalline form confirmed the existence of only a single tautomer. mdpi.com This highlights the influence of the physical state on the tautomeric equilibrium.
Furthermore, the study identified the co-existence of two enantiomeric rotamers in solution, whose structures were elucidated through a combination of NMR experiments and DFT-GIAO (Density Functional Theory - Gauge-Including Atomic Orbital) calculations. mdpi.comresearchgate.net Such advanced methods are crucial for understanding the complex solution-state behavior of these molecules, which can differ significantly from their static structure in the solid state. For this compound, similar studies could elucidate the equilibrium between its keto-enol and amine-imine tautomeric forms, providing critical insights into its chemical reactivity and potential biological interactions.
Reactivity Profiles and Mechanistic Investigations of 4 Hydroxy 1h Benzo D Imidazol 2 3h One
Acid-Base Chemistry and Protonation Equilibria
The structure of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one contains both acidic and basic centers, allowing it to exhibit amphoteric behavior. The primary acidic site is the phenolic hydroxyl group, while the imidazole (B134444) ring contains both an acidic N-H proton and basic nitrogen atoms.
The N-H protons of the imidazole ring also possess acidic character. In benzimidazolones, the pKa for the N1-H proton is typically in the range of 10-11. The presence of the hydroxyl group at the 4-position may slightly alter this value.
Protonation is expected to occur at the carbonyl oxygen or the nitrogen atoms of the imidazole ring. Computational studies on similar benzimidazole (B57391) structures suggest that the imino nitrogen is a likely site of protonation. wikipedia.org The protonation equilibria are crucial in understanding the compound's behavior in different pH environments and its interaction with biological systems.
Table 1: Predicted Acid-Base Properties of this compound
| Functional Group | Acidic/Basic Nature | Estimated pKa | Notes |
| Phenolic -OH | Acidic | < 9.95 | Expected to be more acidic than phenol (B47542) due to the electron-withdrawing effect of the fused ring system. |
| Imidazole N-H | Acidic | ~10-11 | Similar to other benzimidazolone structures. |
| Imidazole N | Basic | - | Protonation can occur at the nitrogen atoms, influencing the overall charge of the molecule. |
| Carbonyl C=O | Basic | - | The lone pairs on the oxygen atom can act as a proton acceptor. |
Note: The pKa values are estimates based on related structures and general chemical principles.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl group and the fused imidazolone (B8795221) ring.
The hydroxyl group is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.org The amide functionality within the imidazolone ring is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl group. However, the nitrogen atom adjacent to the benzene ring can donate a lone pair, which can influence the regioselectivity.
Considering the combined effects, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating hydroxyl group. The positions on the benzene ring are numbered relative to the fusion, with the hydroxyl group at position 4. Therefore, positions 5 and 7 are ortho to the hydroxyl group, and position 6 is para. The steric hindrance from the adjacent fused ring may influence the relative yields of the ortho and para products.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
| Nitration | NO₂⁺ | 5-Nitro and 7-Nitro derivatives | The hydroxyl group is a strong ortho, para-director. libretexts.org |
| Halogenation | Br⁺, Cl⁺ | 5-Halo and 7-Halo derivatives | The hydroxyl group directs the incoming electrophile to the ortho and para positions. vaia.com |
| Friedel-Crafts Acylation | RCO⁺ | Likely substitution at positions 5 and 7 | The reaction may be sluggish due to the deactivating nature of the imidazolone ring. |
| Friedel-Crafts Alkylation | R⁺ | Likely substitution at positions 5 and 7 | Prone to polyalkylation and rearrangement, similar to other phenolic compounds. |
Nucleophilic Attack Pathways and Ring Opening/Closure Mechanisms
The electrophilic centers in this compound are susceptible to nucleophilic attack. The carbonyl carbon of the lactam is a primary site for such attacks. Strong nucleophiles can potentially lead to the opening of the imidazole ring.
Ring-opening reactions of benzimidazolones, though not extensively documented for this specific compound, can be envisioned under harsh conditions such as strong basic or acidic hydrolysis. These reactions would likely proceed via nucleophilic acyl substitution at the carbonyl group, leading to the formation of a substituted o-phenylenediamine (B120857) derivative.
Conversely, the synthesis of the benzimidazolone ring itself often involves a ring-closure mechanism, typically through the condensation of a substituted o-phenylenediamine with a carbonyl equivalent like phosgene (B1210022) or urea (B33335).
Oxidation and Reduction Chemistry
The this compound molecule has functional groups that can undergo both oxidation and reduction.
The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can convert the phenol to a quinone-type structure. researchgate.net The specific product would depend on the oxidant used and the reaction conditions. The oxidation of phenols often proceeds through radical intermediates. nih.gov
The benzimidazolone ring is relatively stable to reduction. For instance, the synthesis of related N-hydroxybenzimidazolones has been achieved through the hydrogenation of a benzyloxy precursor, indicating the imidazolone ring's stability under these reducing conditions. However, under more forcing conditions or with specific reducing agents, the carbonyl group could potentially be reduced. The reduction of the benzene ring would require harsh conditions, such as high-pressure hydrogenation. Some benzimidazole-based systems have been investigated for their ability to act as hydride donors in reduction reactions after being reduced themselves. acs.org
Theoretical and Experimental Mechanistic Elucidation of Key Transformations
Detailed mechanistic studies specifically for this compound are scarce. However, the mechanisms of the key transformations can be inferred from general principles of organic chemistry and studies on related compounds.
The mechanism of electrophilic aromatic substitution is expected to follow the well-established two-step process involving the formation of a resonance-stabilized carbocation intermediate (an arenium ion). libretexts.org The stability of this intermediate, influenced by the substituents, determines the regioselectivity.
Nucleophilic attack at the carbonyl carbon would proceed through a tetrahedral intermediate. The subsequent steps, leading to either substitution or ring-opening, would depend on the nature of the nucleophile and the reaction conditions.
Oxidation of the phenolic group likely involves the formation of a phenoxy radical, which can then undergo further reactions to form a quinone. The mechanism of reduction would depend on the specific reagent and conditions employed.
Computational chemistry could provide valuable insights into the reaction mechanisms, transition states, and the electronic properties that govern the reactivity of this molecule. Such studies could help in predicting the most favorable reaction pathways and the structures of the resulting products.
Computational and Theoretical Studies on 4 Hydroxy 1h Benzo D Imidazol 2 3h One and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. researchgate.net This approach is favored for its balance of computational cost and accuracy. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d), are used to determine the optimized molecular geometry, corresponding to the global minimum energy state of the molecule. researchgate.netdergipark.org.tr
These calculations provide key insights into geometric parameters like bond lengths and angles. For benzimidazole analogues, theoretical geometries calculated via DFT have shown excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com Furthermore, DFT is used to compute thermodynamic properties such as enthalpy (H), heat capacity (C), and entropy (S), offering a comprehensive understanding of the molecule's stability and energy landscape. dergipark.org.tr
The electronic reactivity of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one can be understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.comnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. nih.govacs.org These descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. nih.gov
| Parameter | Formula | Value (eV) |
|---|---|---|
| EHOMO | - | -6.25 |
| ELUMO | - | -1.75 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.50 |
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 1.75 |
| Electronegativity (χ) | (I + A) / 2 | 4.00 |
| Chemical Hardness (η) | (I - A) / 2 | 2.25 |
| Chemical Softness (S) | 1 / η | 0.44 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.56 |
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. niscair.res.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. niscair.res.in Green and yellow areas represent intermediate or near-zero potential. For this compound, MEP analysis would likely highlight the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atoms as electron-rich (red/yellow) regions, while the hydrogen atom of the hydroxyl group and the N-H protons would be electron-deficient (blue) regions.
Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations are instrumental in exploring conformational flexibility and the relative stability of different tautomers. mdpi.comresearchgate.net
By simulating the molecule's behavior in a solvent environment over a period (e.g., up to 100 ns), MD can reveal the preferred three-dimensional structures and the energetic barriers between different conformations. acs.org This is particularly relevant for understanding how the molecule might adapt its shape to fit into a biological receptor's active site. researchgate.net Furthermore, MD simulations can be employed to assess the stability of different tautomeric forms of the benzimidazolone core. By comparing the trajectories and potential energies of the keto-enol and amine-imine tautomers, researchers can determine which form is more likely to be present under physiological conditions, which is crucial for its biological activity and interactions.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental characterization. nih.gov
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netmdpi.com The calculated chemical shifts are then compared with experimental data, which can aid in the definitive assignment of signals and the structural elucidation of the compound. niscair.res.inniscpr.res.in
IR Spectroscopy: The vibrational frequencies of a molecule can be computed using DFT. The resulting theoretical IR spectrum, showing the positions and intensities of vibrational bands, can be compared with experimental FT-IR spectra. researchgate.net This comparison helps in assigning specific vibrational modes, such as C=O stretching, N-H bending, and O-H stretching, confirming the presence of key functional groups. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental spectra to understand the electronic structure and the nature of the orbitals involved in the electronic transitions. acs.orgnih.gov
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
|---|---|---|---|
| ¹H NMR | N-H proton (ppm) | 10.8 | 10.9 |
| Aromatic C-H (ppm) | 7.0 - 7.5 | 7.1 - 7.6 | |
| ¹³C NMR | C=O carbon (ppm) | 155.2 | 156.0 |
| Aromatic C (ppm) | 110 - 135 | 111 - 136 | |
| IR | N-H stretch (cm⁻¹) | 3250 | 3265 |
| C=O stretch (cm⁻¹) | 1710 | 1718 | |
| UV-Vis | λmax (nm) | 285 | 288 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties. biointerfaceresearch.com For analogues of this compound, QSAR models can be developed to predict their potential as, for example, antifungal or antihistaminic agents. benthamdirect.comscienceopen.com
The process involves calculating a large number of molecular descriptors for a set of known compounds. These descriptors quantify various aspects of the molecule, including electronic, steric, topological, and physicochemical properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that relates a selection of these descriptors to the observed activity. researchgate.net A robust and statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds while reducing the need for extensive synthesis and testing. biointerfaceresearch.comscienceopen.com
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic distribution and reactivity. |
| Steric | Molecular volume, Surface area, Ovality | Relates to the size and shape of the molecule. nih.gov |
| Topological | Wiener index, Connectivity indices (e.g., X3Av) | Quantifies molecular branching and connectivity. benthamdirect.com |
| Physicochemical | LogP (lipophilicity), Molar refractivity, Polarizability | Describes properties related to absorption and distribution. |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of modern drug discovery, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown, but a set of active molecules has been identified. nih.gov
In the context of benzimidazolone derivatives, pharmacophore models are constructed by aligning a series of active compounds and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These models serve as templates for designing new molecules with potentially improved activity and for virtually screening large compound libraries to identify novel hits. dovepress.com
Studies on various series of benzimidazolone and related benzimidazole derivatives have identified several recurring pharmacophoric features that are crucial for their biological activities. While the specific nature and arrangement of these features can vary depending on the therapeutic target, some general patterns have emerged.
For instance, in a study on benzimidazole derivatives as potential antiviral agents, a quantitative structure-activity relationship (QSAR) model was developed. biointerfaceresearch.com Such models help in understanding the relationship between the chemical structure and biological activity. Similarly, research on benzimidazole-based inhibitors of PqsR, a quorum-sensing receptor in Pseudomonas aeruginosa, has provided insights into the structural requirements for antagonist activity. whiterose.ac.ukacs.org
Based on these and other studies on related heterocyclic systems, the key pharmacophoric features for benzimidazolone analogues can often be categorized as follows:
Hydrogen Bond Donors and Acceptors: The benzimidazolone core itself contains hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl group). The 4-hydroxy group of the target compound introduces an additional potent hydrogen bond donor and acceptor, which can significantly influence its interaction with biological targets.
Aromatic Ring System: The fused benzene (B151609) ring provides a hydrophobic surface that can engage in pi-pi stacking or hydrophobic interactions with the target protein.
Substituent Effects: The nature and position of substituents on the benzimidazolone scaffold are critical for modulating activity. For example, in a series of benzo[d]oxazol-2(3H)-one derivatives, which are structurally similar to benzimidazolones, specific substitutions were found to be key for inhibiting c-Met kinase. nih.gov
The insights gained from pharmacophore modeling directly inform ligand-based design strategies. The primary goal is to design novel molecules that not only incorporate the essential pharmacophoric features but also possess favorable physicochemical properties for drug development.
Illustrative Data from a Study on Benzimidazole Derivatives
To exemplify the application of these principles, the following table presents data from a hypothetical study on a series of benzimidazole derivatives, showcasing how variations in structure can impact biological activity. This data is for illustrative purposes to demonstrate the type of information generated in such studies.
| Compound ID | R1 Group | R2 Group | IC50 (µM) | Pharmacophore Fit Score |
| BI-1 | H | H | 15.2 | 0.65 |
| BI-2 | Cl | H | 5.8 | 0.82 |
| BI-3 | OCH3 | H | 9.1 | 0.74 |
| BI-4 | H | NO2 | 25.4 | 0.43 |
| BI-5 | Cl | NO2 | 12.3 | 0.55 |
Note: The data in this table is hypothetical and for illustrative purposes only. IC50 is the half-maximal inhibitory concentration.
From this illustrative data, several design principles can be inferred:
Impact of Electron-Withdrawing Groups: The presence of a chlorine atom at the R1 position (BI-2) appears to enhance activity compared to the unsubstituted compound (BI-1), suggesting that an electron-withdrawing group in this region is favorable.
Influence of Bulky Substituents: A nitro group at the R2 position (BI-4 and BI-5) seems to be detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.
Correlation with Pharmacophore Fit: A higher pharmacophore fit score generally correlates with better biological activity, validating the predictive power of the pharmacophore model.
For this compound, a key design principle would be to explore the role of the 4-hydroxy group. It could be crucial for forming a key hydrogen bond with the target, and its position might be critical for orienting the rest of the molecule within the binding site. Further modifications could involve exploring different substituents on the benzene ring or at the N1 and N3 positions to optimize potency and other drug-like properties.
Mechanistic Biological Interactions and Molecular Target Engagement of 4 Hydroxy 1h Benzo D Imidazol 2 3h One Derivatives
Biochemical Pathway Modulation Studies (In Vitro)
In vitro studies have revealed that benzimidazole (B57391) derivatives can significantly modulate complex biochemical pathways, primarily through the inhibition of critical regulatory proteins.
One major area of impact is the disruption of bacterial quorum sensing (QS) systems, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This bacterium utilizes the Pseudomonas Quinolone System (pqs) to control the expression of numerous virulence factors and to regulate biofilm maturation. nih.gov The pqs system's transcriptional regulator, PqsR (also known as MvfR), is a key target. nih.gov When PqsR is activated by its native autoinducers, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4-hydroxyquinoline (HHQ), it triggers a cascade that upregulates virulence genes responsible for producing factors like elastase and pyocyanin. nih.govacs.org Derivatives of 1H-benzo[d]imidazole have been developed as potent PqsR antagonists. acs.org By inhibiting PqsR, these compounds effectively downregulate the entire pqs-controlled pathway, leading to a reduction in virulence factor production and an impaired ability to form robust, antibiotic-tolerant biofilms. nih.govacs.org
Another critical pathway modulated by benzimidazole derivatives is DNA maintenance and replication, through the targeting of topoisomerase enzymes. nih.gov Bisbenzimidazoles, for instance, can act as DNA minor groove-binding ligands, forming non-covalent interactions primarily with AT-rich sequences of DNA. nih.gov This physical interaction with DNA interferes with DNA-dependent enzymatic processes. nih.gov This interference can inhibit the proliferation of cancer cells by disrupting the function of enzymes like human topoisomerase I (Hu Topo I), which is essential for relaxing DNA supercoils during replication and transcription. nih.gov The inhibition of this enzyme leads to cell cycle arrest, often at the G2/M phase, and can ultimately induce apoptosis in cancer cells. nih.gov
Enzyme Inhibition Mechanisms and Kinetics
The benzimidazole scaffold has proven to be a versatile template for designing inhibitors against a diverse range of enzymes, including oxidases, demethylases, topoisomerases, and bacterial regulators.
D-Amino Acid Oxidase (DAAO): A series of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones has been synthesized and identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neuropsychiatric disorders. nih.govnih.gov The inhibitory activity of these compounds is highly dependent on the substitution pattern on the benzene (B151609) ring. nih.gov Systematic studies have yielded compounds with inhibitory concentrations (IC₅₀) in the nanomolar range. nih.govnih.gov For example, compound 5 was found to inhibit human DAAO with an IC₅₀ value of 0.02 µM. nih.gov The kinetics of this inhibition are competitive, with the compounds binding to the active site and preventing the binding of the D-amino acid substrate. nih.gov
Lysine (B10760008) Demethylases: While the broader benzimidazole class has been investigated against numerous targets, specific studies detailing the inhibition of lysine demethylases by 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives are not extensively documented in the reviewed literature.
Topoisomerase I: Novel 1H-benzo[d]imidazole derivatives have been identified as potential anticancer agents through their targeting of human topoisomerase I (Hu Topo I). nih.gov These compounds inhibit the enzyme's function, which is to relax supercoiled DNA. nih.gov A functional assay demonstrated that compound 12b , a specific bisbenzimidazole derivative, achieved 50% inhibition of DNA relaxation by Hu Topo I at a concentration of 16 µM. nih.gov
PqsR: The PqsR receptor in P. aeruginosa is not an enzyme but a transcriptional regulator; however, inhibitors are often evaluated using enzyme-linked reporter assays. A hit-to-lead optimization study focusing on a 1H-benzo[d]imidazole series led to the discovery of potent PqsR antagonists. nih.gov The inhibitory potency of these compounds was quantified using reporter gene assays, with compound 6f emerging as a particularly strong inhibitor with an IC₅₀ value of 70 nM. nih.govacs.org
| Compound/Derivative Series | Target Enzyme/Receptor | Reported IC₅₀ | Reference |
|---|---|---|---|
| 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones | Human D-Amino Acid Oxidase (DAAO) | 70 nM to >100 µM | nih.govnih.gov |
| Compound 12b (bisbenzimidazole) | Human Topoisomerase I (functional assay) | 16 µM (for 50% inhibition) | nih.gov |
| Compound 6f (1H-benzo[d]imidazole derivative) | PqsR | 70 nM | nih.govacs.org |
| Compound 20 | Protein Tyrosine Kinase 6 (PTK6) | 0.12 µM | elsevierpure.com |
| Compound 21 | Protein Tyrosine Kinase 6 (PTK6) | 0.52 µM | elsevierpure.com |
Receptor Binding Affinity and Ligand-Protein Interaction Analysis
Understanding the binding affinity and specific molecular interactions between benzimidazole derivatives and their protein targets is crucial for rational drug design. This is achieved through a combination of computational and experimental techniques.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. Numerous studies have employed this technique to elucidate the binding modes of benzimidazole derivatives.
Topoisomerase I: Docking studies of active 1H-benzo[d]imidazole derivatives were performed with the human Topoisomerase I-DNA complex (PDB ID: 1EJ9). nih.gov These studies helped to understand the binding interactions within the complex, revealing binding affinities for compounds 11a (-5.453 kcal/mol), 12a (-5.429 kcal/mol), and 12b (-5.512 kcal/mol). nih.gov
PqsR: Inhibitors of the PqsR receptor were readily docked into the autoinducer binding site of the PqsR crystal structure, suggesting a competitive mechanism of action. nih.gov
Other Targets: The versatility of the benzimidazole scaffold is highlighted by docking studies against other proteins. Derivatives have been docked with Topoisomerase II and DNA gyrase, showing supportive binding energy and inhibition constants that correlate with antibacterial activity. researchgate.net Other studies have investigated binding to the EGFR kinase site, where hybrids showed high affinity comparable to known drugs like Doxorubicin and Erlotinib. ekb.eg
| Derivative Series | Protein Target (PDB ID) | Reported Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Compound 11a | Hu Topo I-DNA complex (1EJ9) | -5.453 | nih.gov |
| Compound 12a | Hu Topo I-DNA complex (1EJ9) | -5.429 | nih.gov |
| Compound 12b | Hu Topo I-DNA complex (1EJ9) | -5.512 | nih.gov |
| Oxadiazole/Benzimidazole Hybrids | EGFR Kinase (4HJO) | -7.4 to -8.7 | ekb.eg |
X-ray crystallography provides high-resolution, three-dimensional structural data of a ligand bound within its protein target. wikipedia.org This experimental technique is the gold standard for validating computational docking predictions and precisely mapping molecular interactions. nih.govnih.gov The process typically involves co-crystallizing the target protein in the presence of the inhibitor to capture the bound state. nih.gov The resulting electron density map reveals the exact position and conformation of the inhibitor and the surrounding protein residues. nih.gov
While co-crystal structures for the specific this compound scaffold are not detailed in the available literature, studies on related inhibitors highlight the power of this method. For instance, the analysis of DAAO in complex with other inhibitors has revealed how ligands orient themselves relative to the flavin ring cofactor and key active site residues. nih.gov Such structural insights are invaluable for advancing from a lead compound to an optimized drug candidate. nih.gov
The binding affinity of benzimidazole derivatives is governed by a network of non-covalent interactions with the target protein's active site.
Hydrogen Bonding: This is a critical interaction for benzimidazole derivatives. In the case of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one inhibitors of DAAO, the 1-hydroxyl group is essential. nih.gov It is believed to form key hydrogen-bonding interactions with the active site residues Arg283 and Tyr228. nih.gov Furthermore, the nitrogen at the 3-position of the core structure likely forms a hydrogen bond with the backbone carbonyl of Gly313. nih.gov For Topoisomerase I inhibitors, docking studies predicted a hydrogen bond between the ligand and Asp533. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement
Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on biological activity. This process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
DAAO Inhibitors: For the 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one series, SAR studies revealed several key features for potent DAAO inhibition. nih.gov The cyclic N-hydroxyurea moiety was determined to be an essential element. nih.gov Methylation of the 1-hydroxyl group or its replacement with hydrogen or an amino group resulted in a complete loss of activity, confirming its role in essential hydrogen-bonding interactions. nih.gov Similarly, modifying the 3-position nitrogen, which hydrogen bonds to Gly313, also caused a complete loss of potency. nih.gov The size and position of various substituents on the benzene ring were also found to significantly influence inhibitory potency. nih.govnih.gov
PqsR Antagonists: An extensive SAR study was conducted to develop potent 1H-benzo[d]imidazole-based PqsR antagonists from a previously reported quinazolin-4(3H)-one scaffold. nih.govacs.org This effort highlighted that replacing the quinazolinone core with a 1H-benzo[d]imidazol-2-amine group was beneficial. nih.gov Further optimization of substituents led to the discovery of compound 6f , which features an isopropyl group. The size of this substituent was found to be optimal for activity, as both smaller (e.g., methyl) and larger groups led to a decrease in potency. nih.gov
General Benzimidazole Scaffold: Broader studies on the benzimidazole ring system have suggested that the N-1, C-2, and C-6 positions are particularly important for modulating pharmacological effects, making them key points for chemical modification in drug design efforts. nih.gov
These SAR studies provide a clear roadmap for enhancing molecular interactions, guiding the rational design of next-generation inhibitors based on the this compound and related scaffolds.
Design Principles for Modulating Specific Biochemical Targets
The design of derivatives based on the this compound core is guided by established principles of medicinal chemistry, aiming to optimize interactions with specific biological targets. These principles often involve modifying the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. While specific research on this compound derivatives is emerging, broader studies on benzimidazole and benzimidazolone derivatives offer valuable insights into rational design strategies.
A key design strategy involves the introduction of various substituents at different positions of the benzimidazole ring system to explore the structure-activity relationship (SAR). For instance, in the development of inhibitors for enzymes like kinases or viral proteins, modifications are often aimed at occupying specific pockets within the enzyme's active site.
One common approach is the derivatization at the N-1 and N-3 positions of the imidazole (B134444) ring, as well as on the benzene ring. For example, the introduction of bulky or flexible side chains can influence the molecule's orientation within a binding site and its interaction with key amino acid residues. In the context of targeting protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer, derivatives are designed to interact with the ATP-binding site. This can be achieved by incorporating moieties that can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Furthermore, the 4-hydroxy group on the benzene ring is a key feature that can be exploited in drug design. This hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its target. It can also serve as a handle for further chemical modifications, allowing for the attachment of different functional groups to probe the chemical space around the core scaffold.
The principles of bioisosteric replacement are also frequently employed. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or reducing toxicity. For instance, the hydroxyl group could be replaced with other groups like an amino or a thiol group to alter its electronic and steric properties and, consequently, its interaction with the target protein.
Cellular Mechanism of Action Studies
Understanding the cellular mechanisms through which this compound derivatives exert their effects is fundamental to their development as therapeutic agents. These studies often involve investigating their impact on key cellular processes such as cell proliferation, cell cycle progression, and apoptosis (programmed cell death).
While specific data on this compound derivatives are limited, research on structurally related benzimidazole compounds provides a framework for potential mechanisms of action. For example, many benzimidazole derivatives have been shown to exhibit anticancer activity by interfering with the cell cycle. nih.govnih.gov This often involves the arrest of cells at specific checkpoints, such as the G2/M phase, preventing them from proceeding through mitosis and thus inhibiting cell division. nih.gov The molecular basis for such cell cycle arrest can involve the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
Another important cellular mechanism that is often investigated is the induction of apoptosis. nih.gov Cancer cells are characterized by their ability to evade apoptosis, and compounds that can trigger this process are of significant therapeutic interest. The apoptotic pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies on benzimidazole derivatives have shown that they can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, which are the key executioners of apoptosis. mdpi.com
Furthermore, the disruption of specific signaling pathways is a common mechanism of action for many targeted therapies. Derivatives of this compound could potentially be designed to inhibit key signaling pathways that are aberrantly activated in diseases. For instance, by targeting specific kinases within a signaling cascade, these compounds could block the transmission of signals that promote cell growth and survival.
Applications in Chemical Biology and Advanced Materials Science
4-hydroxy-1H-benzo[d]imidazol-2(3H)-one as a Chemical Probe or Molecular Tool
Derivatives of the benzimidazole (B57391) scaffold are instrumental in the development of chemical probes and molecular tools for studying biological systems. While specific applications of this compound as a probe are an emerging area of research, the broader benzimidazole class of compounds has been extensively used to target and visualize biological molecules and processes.
Benzimidazole-based compounds are known to interact with DNA and proteins, making them suitable for the design of probes for these macromolecules. The introduction of a hydroxyl group at the 4-position of the benzimidazolone ring can influence the binding affinity and selectivity of these probes through hydrogen bonding interactions with the target biomolecule. Furthermore, the benzimidazole core can be chemically modified to incorporate reporter groups, such as fluorophores or affinity tags, to facilitate the detection and isolation of their biological targets.
Integration into Fluorescent or Spectroscopic Tags for Biological Systems
The benzimidazole ring system is a common component of fluorescent molecules, and derivatives of this compound have the potential to be developed into fluorescent and spectroscopic tags. The intrinsic fluorescence of some benzimidazole derivatives can be modulated by their local environment, making them useful as sensors for pH, metal ions, or biomolecular binding events.
The synthesis of 2-(2-hydroxyaryl)-1H-benzimidazole derivatives, which exhibit fluorescence based on an excited-state intramolecular proton transfer (ESIPT) mechanism, highlights the potential of hydroxylated benzimidazoles in the design of fluorescent probes with large Stokes shifts. researchgate.net The hydroxyl group on the this compound core could similarly participate in such photophysical processes. By chemically linking these benzimidazolone derivatives to molecules of biological interest, it is possible to create specific tags for fluorescence microscopy, flow cytometry, and other bio-imaging techniques.
| Compound Class | Spectroscopic Property | Potential Application |
| 2-(2-hydroxyaryl)-1H-benzimidazole derivatives | Fluorescence via ESIPT | Fluorescent probes, molecular switches |
| Astemizole Derivatives | Fluorescent Probes | hERG Potassium Channel Imaging |
Applications in Coordination Chemistry as Ligands
The nitrogen atoms within the imidazole (B134444) ring of this compound make it an effective ligand for a variety of metal ions. The presence of the hydroxyl group at the 4-position can also allow for the formation of chelate complexes, where the compound acts as a bidentate ligand, binding to a metal center through both a nitrogen and an oxygen atom. This chelation can enhance the stability of the resulting metal complexes.
A series of metal complexes with benzimidazole-derived ligands have been synthesized and characterized, demonstrating the versatility of this scaffold in coordination chemistry. nih.gov These complexes exhibit a range of coordination geometries and electronic properties, which can be tuned by modifying the substituents on the benzimidazole ring and by varying the metal ion. Such metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.
| Metal Ion | Ligand | Potential Application |
| Cu(II), Zn(II), Ni(II), Ag(I) | bis-benzimidazole derivatives | Anti-cancer agents |
Role in Azo Dye Chemistry and Optical Properties
Azo dyes are a significant class of organic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. wikipedia.org The synthesis of azo dyes typically involves the reaction of a diazonium salt with a coupling component, which is often an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778).
The phenolic nature of this compound makes it an excellent coupling component for the synthesis of novel azo dyes. The general synthetic route involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with this compound.
The optical properties of the resulting azo dyes, such as their color and lightfastness, are determined by the extended π-conjugated system that includes the benzimidazolone moiety and the other aromatic ring. By judiciously choosing the aromatic amine precursor, a wide range of colors can be achieved. These novel azo dyes containing the this compound scaffold may find applications in textiles, printing, and as functional materials in optical technologies. nih.gov
| Reactant 1 (Diazonium Salt from) | Reactant 2 (Coupling Component) | Product Class |
| Primary Aromatic Amine | This compound | Azo Dye |
Supramolecular Assembly and Self-Assembling Systems
The structure of this compound is well-suited for the formation of supramolecular assemblies through non-covalent interactions. The presence of hydrogen bond donors (the N-H and O-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms of the imidazole ring) allows for the formation of intricate hydrogen-bonding networks.
In the solid state, these directional hydrogen bonds, in concert with π-π stacking interactions between the aromatic benzimidazole cores, can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. The study of the crystal structure of related benzimidazole derivatives has revealed the importance of these non-covalent interactions in determining the packing of the molecules in the crystal lattice. mdpi.com The ability to form such ordered structures is of significant interest in the field of crystal engineering and the development of new materials with tailored properties.
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Synthetic Routes
The development of novel stereoselective synthetic routes for 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives is a critical area of future research. The introduction of chiral centers into the benzimidazolone scaffold can have a profound impact on its biological activity and selectivity. Future efforts will likely concentrate on the following:
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions in the synthesis of benzimidazolone derivatives.
Chiral Pool Synthesis: The utilization of readily available chiral starting materials to construct enantiomerically pure benzimidazolone analogues.
Enzymatic Resolutions: The application of enzymes to resolve racemic mixtures of benzimidazolone derivatives, providing access to individual enantiomers.
These approaches will enable the systematic investigation of the stereochemical requirements for biological activity and the development of more potent and selective therapeutic candidates.
Advanced Computational Design of Derivatives with Tuned Molecular Interactions
Advanced computational methods are set to revolutionize the design of this compound derivatives with precisely tuned molecular interactions. By leveraging the power of in silico modeling, researchers can predict the binding affinity and selectivity of novel analogues for their biological targets, thereby accelerating the drug discovery process. Key computational strategies include:
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structures of target proteins to design benzimidazolone derivatives that fit snugly into the active site and form optimal interactions.
Ligand-Based Drug Design (LBDD): Employing the structures of known active compounds to develop pharmacophore models and quantitative structure-activity relationships (QSAR) that can guide the design of new, more potent analogues.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to gain insights into the stability of binding and the key interactions that govern molecular recognition.
The integration of these computational approaches will facilitate the rational design of benzimidazolone derivatives with improved pharmacokinetic and pharmacodynamic properties.
Exploration of Novel Biochemical Targets and Signaling Pathways
While the biological activities of some benzimidazolone derivatives have been characterized, the full spectrum of their biochemical targets and signaling pathways remains to be elucidated. Future research will focus on identifying and validating novel targets for this compound and its analogues. This will involve:
Chemical Proteomics: Using chemical probes based on the benzimidazolone scaffold to identify interacting proteins from complex biological samples.
Phenotypic Screening: Screening libraries of benzimidazolone derivatives in cell-based assays to identify compounds that elicit a desired phenotypic response, followed by target deconvolution to identify the underlying molecular mechanism.
Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to treatment with benzimidazolone derivatives to gain insights into the signaling pathways they modulate.
The discovery of novel targets and pathways will open up new avenues for the therapeutic application of this class of compounds.
Integration with High-Throughput Screening for Mechanistic Discovery
High-throughput screening (HTS) is a powerful tool for the discovery of new biologically active compounds and for elucidating their mechanisms of action. The integration of HTS with the study of this compound derivatives will enable:
Large-Scale Library Screening: The screening of large and diverse libraries of benzimidazolone analogues against a wide range of biological targets and cellular models to identify new lead compounds.
Mechanism-of-Action Studies: The use of HTS in combination with reporter gene assays, high-content imaging, and other advanced techniques to dissect the molecular mechanisms by which benzimidazolone derivatives exert their biological effects.
The data generated from HTS campaigns will provide a wealth of information for guiding the optimization of lead compounds and for understanding the fundamental biology of their targets.
Design of Multi-Targeting Scaffolds for Complex Biological Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple signaling pathways. The design of multi-targeting scaffolds based on the this compound core represents a promising strategy for the development of more effective therapies for these conditions. This will require:
Pharmacophore Hybridization: The combination of key structural features from different pharmacophores into a single benzimidazolone-based molecule to create compounds that can interact with multiple targets.
Fragment-Based Drug Discovery (FBDD): The identification of small molecular fragments that bind to different targets, followed by their linkage to a central benzimidazolone scaffold to create multi-targeting ligands.
The development of such polypharmacological agents has the potential to overcome the limitations of single-target drugs and to provide new therapeutic options for a range of challenging diseases.
Sustainable and Scalable Synthetic Methodologies for Industrial Applications
For any promising therapeutic candidate to make it to the clinic, the development of sustainable and scalable synthetic methodologies is essential. Future research in this area will focus on:
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, environmentally benign solvents, and catalytic reactions, to minimize the environmental impact of the synthesis of this compound and its derivatives.
Flow Chemistry: The use of continuous flow reactors to enable the safe, efficient, and scalable production of benzimidazolone-based compounds with improved control over reaction parameters and product quality.
The development of such methodologies will be crucial for the translation of promising research findings into tangible clinical and commercial outcomes.
Q & A
Q. What are the standard synthetic routes for synthesizing 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives, and how are intermediates characterized?
A multi-step synthesis typically begins with o-phenylenediamine, which reacts with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol. Subsequent steps involve hydrazine hydrate to introduce hydrazinyl groups, followed by condensation with aldehydes or ketones to yield target derivatives. Intermediates are characterized using:
- IR spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
- NMR spectroscopy : ¹H-NMR signals (e.g., δ12.31 for S-H, δ10.93 for N-H) and ¹³C-NMR shifts (e.g., δ151.93 for N=C-N) confirm structural motifs .
- Mass spectrometry : HRMS provides molecular weight validation (e.g., ESI-MS with precise m/z values) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Key techniques include:
- Infrared (IR) spectroscopy : Detects functional groups like hydroxyl (-OH), imidazole N-H, and aromatic C-H stretches .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve proton environments (e.g., aromatic protons at δ7.0–8.5) and carbon frameworks .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., O—H and N—H interactions in crystal lattices) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:
- Replication : Verify synthesis under controlled conditions (e.g., solvent purity, inert atmosphere).
- Complementary techniques : Use X-ray crystallography for unambiguous structural confirmation or computational validation via DFT calculations (e.g., B3LYP/6-31G* level) to compare theoretical and experimental spectra .
- Isotopic labeling : Trace unexpected signals (e.g., deuterium exchange for -OH/N-H groups) .
Q. What strategies optimize reaction yields in multi-step syntheses of benzimidazole derivatives?
Optimization strategies include:
- Catalyst selection : Tetra-n-butylammonium bromide enhances alkylation efficiency in N-substitution reactions .
- Solvent control : Methanol or ethanol improves hydrazine hydrate reactivity during intermediate formation .
- Temperature modulation : Hydrothermal synthesis (e.g., 433 K in Teflon-lined autoclaves) ensures crystallization of pure products .
Q. How does X-ray crystallography contribute to understanding the supramolecular architecture of these compounds?
X-ray studies reveal:
- Hydrogen-bonding networks : O—H···N and N—H···O interactions stabilize crystal packing .
- π-Stacking interactions : Aromatic rings align face-to-face (3.5–4.0 Å spacing), influencing solid-state photophysical properties .
- Chain-length effects : Alkyl substituents (e.g., dodecyl vs. octyl) alter unit cell symmetry and intermolecular interactions .
Q. What computational methods validate the electronic structure and reactivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to predict reactivity .
- Molecular docking : Evaluates binding affinity to biological targets (e.g., anticonvulsant activity via interactions with neuronal receptors) .
- Retrosynthetic analysis : AI-powered tools (e.g., PubChem’s Template_relevance models) predict feasible synthetic routes for novel derivatives .
Data Contradiction and Methodological Challenges
Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of benzimidazole derivatives?
- Crystallography : Longer alkyl chains (e.g., dodecyl vs. octyl) reduce crystal symmetry (e.g., monoclinic vs. orthorhombic systems) and increase hydrophobic interactions .
- Solubility : Hydroxy and methoxy substituents enhance aqueous solubility, while alkyl chains improve lipid membrane permeability .
Q. What are the challenges in characterizing tautomeric forms of this compound?
- Dynamic NMR : Captures tautomeric equilibria (e.g., keto-enol forms) at variable temperatures .
- X-ray diffraction : Resolves static structures but may miss dynamic behavior observed in solution .
Applications in Advanced Research
Q. How are these derivatives applied in the total synthesis of natural products?
- Scaffold functionalization : The imidazole core serves as a precursor for alkaloid analogs (e.g., angiotensin II receptor antagonists) .
- Biological activity : Anticonvulsant and antimicrobial properties are explored via structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
